4-Ethynyl-N-isopropylpiperidine-1-carboxamide 4-Ethynyl-N-isopropylpiperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13732440
InChI: InChI=1S/C11H18N2O/c1-4-10-5-7-13(8-6-10)11(14)12-9(2)3/h1,9-10H,5-8H2,2-3H3,(H,12,14)
SMILES: CC(C)NC(=O)N1CCC(CC1)C#C
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol

4-Ethynyl-N-isopropylpiperidine-1-carboxamide

CAS No.:

Cat. No.: VC13732440

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

4-Ethynyl-N-isopropylpiperidine-1-carboxamide -

Specification

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
IUPAC Name 4-ethynyl-N-propan-2-ylpiperidine-1-carboxamide
Standard InChI InChI=1S/C11H18N2O/c1-4-10-5-7-13(8-6-10)11(14)12-9(2)3/h1,9-10H,5-8H2,2-3H3,(H,12,14)
Standard InChI Key GUMNFYNPZXJWJO-UHFFFAOYSA-N
SMILES CC(C)NC(=O)N1CCC(CC1)C#C
Canonical SMILES CC(C)NC(=O)N1CCC(CC1)C#C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-ethynyl-N-isopropylpiperidine-1-carboxamide features a six-membered piperidine ring with two critical substituents: an ethynyl group (-C≡CH) at the 4-position and an isopropyl carboxamide (-CONHCH(CH₃)₂) at the 1-position . The ethynyl group introduces sp-hybridized carbon atoms, conferring linear geometry and enhanced reactivity toward cycloaddition and coupling reactions.

Molecular Characteristics

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O
Molecular Weight194.27 g/mol
IUPAC Name4-ethynyl-N-propan-2-ylpiperidine-1-carboxamide
Standard InChIInChI=1S/C11H18N2O/c1-4-10-5-7-13(8-6-10)11(14)12-9(2)3/h1,9-10H,5-8H2,2-3H3,(H,12,14)

The compound’s density, boiling point, and melting point remain uncharacterized in available literature, underscoring the need for experimental validation .

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the ethynyl and carboxamide groups occupying equatorial positions to minimize steric strain. Quantum mechanical calculations predict that the isopropyl carboxamide moiety enhances solubility in polar aprotic solvents, though empirical data are lacking.

Synthesis and Manufacturing

Synthetic routes to 4-ethynyl-N-isopropylpiperidine-1-carboxamide involve multi-step sequences, often starting from commercially available piperidine precursors.

Optimization Challenges

Yields in piperidine derivative synthesis are often hampered by side reactions involving the ethynyl group, such as polymerization or unintended cycloadditions. Catalytic systems employing palladium or copper have been proposed to enhance selectivity, though their efficacy for this specific compound remains untested.

Chemical Reactivity and Functionalization

The ethynyl group serves as a versatile handle for further derivatization, enabling participation in click chemistry and metal-catalyzed cross-couplings.

Cycloaddition Reactions

Under Huisgen conditions, the ethynyl group undergoes 1,3-dipolar cycloaddition with azides to form triazoles, a reaction exploited in bioorthogonal labeling. For example:
4-Ethynyl-N-isopropylpiperidine-1-carboxamide+R-N3Triazole Adduct\text{4-Ethynyl-N-isopropylpiperidine-1-carboxamide} + \text{R-N}_3 \rightarrow \text{Triazole Adduct}
This reactivity could facilitate the compound’s use in prodrug design or polymer chemistry.

Cross-Coupling Applications

Palladium-catalyzed Sonogashira or Heck couplings with aryl halides may extend the compound’s aromatic framework, potentially enhancing binding affinity in pharmacological contexts. Source reports InCl₃-catalyzed multicomponent reactions for pyranopyrazole synthesis, suggesting that similar Lewis acid catalysts could optimize ethynyl piperidine functionalization .

Applications in Material Science and Catalysis

Beyond pharmacology, the compound’s rigid piperidine core and polar carboxamide group make it a candidate for:

  • Coordination Chemistry: As a ligand for transition metals, leveraging the ethynyl group’s π-bonding capability.

  • Polymer Additives: Enhancing thermal stability in polyamides or polyesters through hydrogen bonding with the carboxamide moiety.

Future Directions and Research Gaps

Critical areas for further investigation include:

  • Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Identification: High-throughput screening against protein libraries to elucidate mechanistic pathways .

  • Process Optimization: Development of one-pot syntheses or flow chemistry approaches to improve yield and scalability .

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